![molecular formula C12H8N4O4S B3211500 1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 1091-86-7](/img/structure/B3211500.png)

1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

描述

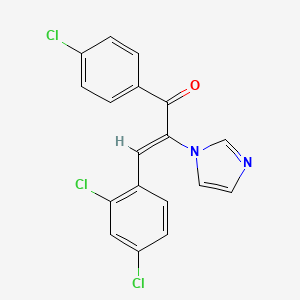

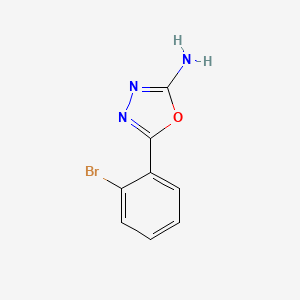

“1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole” is a derivative of triazole . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in recent years . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles have been found to exhibit a wide range of chemical reactions. A practical flow synthesis of 1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .科学研究应用

Chemical Proteomics and Drug Discovery

1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole: has been employed as an electrophile in sulfur–triazole exchange (SuTEx) chemistry . SuTEx enables covalent reactions with protein sites by irreversibly modifying a residue with an adduct group (AG) upon departure of a leaving group (LG). The unique feature of SuTEx lies in its choice of a triazole heterocycle as the LG, allowing for tunable bioactivity. Researchers have used SuTEx to probe ligand sites on proteins, facilitating chemical proteomics studies and drug discovery .

Bioconjugation and Protein Labeling

The electrophilic nature of This compound makes it suitable for bioconjugation. Researchers have utilized this compound to selectively modify cysteine residues in proteins, enabling site-specific labeling and functionalization. By attaching various probes or tags, scientists can study protein function, localization, and interactions .

Nucleophilic Substitution Reactions

SuTEx chemistry allows nucleophilic substitution reactions at the SO2 center within cell lysates and live cells. The triazole LG provides flexibility in tuning the reactivity of the electrophile, making it a versatile platform for developing chemical probes. These probes can target novel nucleophilic sites on both well-characterized and poorly annotated protein targets .

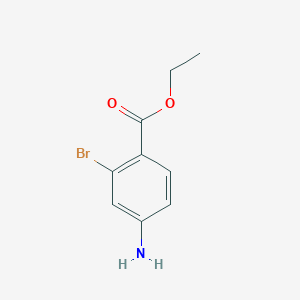

Synthesis of Nitrogen-Containing Organic Compounds

Beyond its applications in chemical biology, This compound plays a role in organic synthesis. It serves as a reagent for constructing nitrogen-containing compounds, particularly heterocyclic or amino-substituted aromatic rings. Its versatility makes it valuable in designing new molecules with diverse functionalities .

Regioselective 1,3-Dipolar Cycloadditions

Researchers have synthesized 1,4-disubstituted-5-arylthiomethyl-1,2,3-triazoles using metal-free organocatalytic enolate-mediated regioselective 1,3-dipolar cycloadditions. These compounds exhibit potential in medicinal chemistry and materials science. Their unique structure and reactivity open avenues for further exploration .

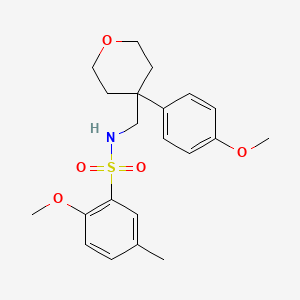

Materials Science and Functional Materials

The triazole moiety in This compound offers opportunities for designing functional materials. Researchers have investigated its use in polymer chemistry, supramolecular assemblies, and surface modification. By incorporating this compound, they aim to enhance material properties and tailor specific functionalities .

作用机制

Target of Action

1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole, also known as 1H-Benzotriazole, 1-[(3-nitrophenyl)sulfonyl]-, is a derivative of 1,2,3-triazoles . Triazoles are known to interact with a wide range of biological targets, including various enzymes, receptors, and proteins . .

Mode of Action

Triazole derivatives are known for their ability to form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .

Biochemical Pathways

Triazole derivatives have been reported to exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Pharmacokinetics

Triazole derivatives are generally known for their chemical stability and solubility, which can influence their bioavailability .

Result of Action

Some triazole derivatives have shown promising anti-inflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Action Environment

The stability of triazole derivatives to various conditions suggests that they may be relatively resistant to environmental influences .

未来方向

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . Therefore, the future direction in the study of triazoles is likely to focus on the development of novel bioactive molecules with improved efficacy and reduced side effects .

属性

IUPAC Name |

1-(3-nitrophenyl)sulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4S/c17-16(18)9-4-3-5-10(8-9)21(19,20)15-12-7-2-1-6-11(12)13-14-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHZEBCUZCDBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258590 | |

| Record name | 1-[(3-Nitrophenyl)sulfonyl]-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1091-86-7 | |

| Record name | 1-[(3-Nitrophenyl)sulfonyl]-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1091-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Nitrophenyl)sulfonyl]-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

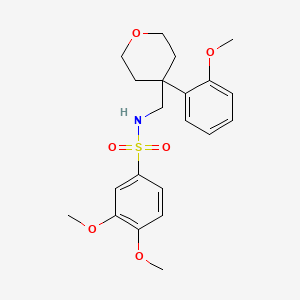

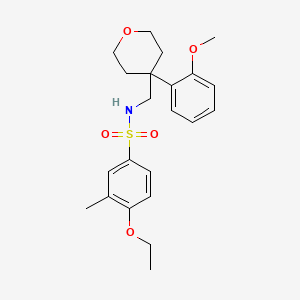

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine](/img/structure/B3211421.png)

![1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)-](/img/structure/B3211439.png)

![N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3211477.png)

![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B3211514.png)